N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core with nitrobenzamide and ethylphenyl substituents, imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The ethylphenyl and nitrobenzamide groups are introduced through electrophilic aromatic substitution reactions, often using reagents like ethyl bromide and nitrobenzoyl chloride.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The benzotriazole core can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzotriazole core may also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide
- N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide
Uniqueness
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the nitro group enhances its potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H19N5O3/c1-3-15-8-10-16(11-9-15)26-24-19-12-14(2)18(13-20(19)25-26)23-22(28)17-6-4-5-7-21(17)27(29)30/h4-13H,3H2,1-2H3,(H,23,28) |
InChI Key |
GMEYWYHYDALFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.